molecular formula C11H13N3O B1604365 2-(5-methyl-1H-indol-3-yl)acetohydrazide CAS No. 21909-52-4

2-(5-methyl-1H-indol-3-yl)acetohydrazide

Cat. No. B1604365
CAS RN: 21909-52-4
M. Wt: 203.24 g/mol
InChI Key: HRPIIQAHTMPUAF-UHFFFAOYSA-N
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Description

“2-(5-methyl-1H-indol-3-yl)acetohydrazide” is a derivative of indole . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . It has been synthesized and evaluated for its anti-inflammatory activity, analgesic activity, ulcerogenic activity, lipid peroxidation, ulcer index, and cyclooxygenase expression activities .


Synthesis Analysis

The synthesis of “2-(5-methyl-1H-indol-3-yl)acetohydrazide” involves a series of chemical reactions . The synthesized compounds were in good agreement with spectral and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-indol-3-yl)acetohydrazide” has been analyzed using various spectroscopic techniques . The IR spectrum shows peaks corresponding to NH, C–H, C=O, and C=N functional groups . The 1H-NMR spectrum shows signals corresponding to various types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-methyl-1H-indol-3-yl)acetohydrazide” have been studied . These studies have revealed the potential of these compounds to bind with the COX-2 enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-methyl-1H-indol-3-yl)acetohydrazide” have been analyzed . The compound has a yield of 65% and a melting point of 195–197 °C .

Future Directions

The future directions for the study of “2-(5-methyl-1H-indol-3-yl)acetohydrazide” involve further investigation of its biological activities and potential applications . For instance, it has been suggested as a new lead compound as an anti-inflammatory agent and selective COX-2 inhibitor .

properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-2-3-10-9(4-7)8(6-13-10)5-11(15)14-12/h2-4,6,13H,5,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPIIQAHTMPUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647387
Record name 2-(5-Methyl-1H-indol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-indol-3-yl)acetohydrazide

CAS RN

21909-52-4
Record name 2-(5-Methyl-1H-indol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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